Moderate CYP2A6 Inhibitory Potency Relative to Standard Control Tranylcypromine
7-Hydroxy-2-(piperidin-1-yl)-4H-1-benzopyran-4-one exhibits moderate inhibitory activity against human CYP2A6 with an IC50 of 3.74 µM (3,740 nM) in a coumarin 7-hydroxylation assay using recombinant enzyme [1]. This value positions it as a less potent CYP2A6 inhibitor compared to the positive control tranylcypromine (IC50 = 0.38 µM) [2], but with a distinct chemotype that may offer different binding kinetics or isoform selectivity profiles relevant for comparative pharmacology studies.
| Evidence Dimension | CYP2A6 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 3.74 µM |
| Comparator Or Baseline | Tranylcypromine (positive control): 0.38 µM |
| Quantified Difference | ~10-fold less potent than tranylcypromine |
| Conditions | Recombinant human CYP2A6; coumarin 7-hydroxylation assay |
Why This Matters
This quantitative potency data allows researchers to select an appropriate concentration range for CYP2A6 inhibition studies without causing complete enzyme inactivation, enabling more nuanced investigation of structure-activity relationships within chromone alkaloid derivatives.
- [1] BindingDB. (2014). BDBM109748 (CHEMBL179477) - IC50: 3.74E+3 nM for CYP2A6. Retrieved from BindingDB. View Source
- [2] Denton, T. T., Zhang, X., & Cashman, J. R. (2004). 5-Substituted tranylcypromine derivatives as selective inhibitors of cytochrome P450 2A6. Journal of Medicinal Chemistry, 47(1), 252-262. View Source
